
(2S,4S)-4-aminopyrrolidine-2,4-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4S)-4-aminopyrrolidine-2,4-dicarboxylic acid, also known as APDC, is a synthetic compound that has gained attention in the field of neuroscience due to its ability to modulate the activity of glutamate receptors. APDC is a derivative of the naturally occurring amino acid proline, and its structure is similar to that of the neurotransmitter glutamate.
作用机制
The exact mechanism of action of (2S,4S)-4-aminopyrrolidine-2,4-dicarboxylic acid is not fully understood, but it is thought to involve the activation of the mGluR4 receptor. This activation leads to a cascade of intracellular signaling events that ultimately result in changes in neuronal activity. (2S,4S)-4-aminopyrrolidine-2,4-dicarboxylic acid has been shown to reduce the release of glutamate, which can help to prevent excitotoxicity in the brain. Additionally, (2S,4S)-4-aminopyrrolidine-2,4-dicarboxylic acid has been shown to increase the activity of potassium channels, which can help to regulate neuronal excitability.
Biochemical and Physiological Effects:
(2S,4S)-4-aminopyrrolidine-2,4-dicarboxylic acid has a variety of biochemical and physiological effects in the brain. As mentioned above, (2S,4S)-4-aminopyrrolidine-2,4-dicarboxylic acid has been shown to reduce the release of glutamate and increase the activity of potassium channels. Additionally, (2S,4S)-4-aminopyrrolidine-2,4-dicarboxylic acid has been shown to have neuroprotective effects, and has been studied for its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. (2S,4S)-4-aminopyrrolidine-2,4-dicarboxylic acid has also been shown to have analgesic effects, and has been studied for its potential use in the treatment of chronic pain.
实验室实验的优点和局限性
One advantage of using (2S,4S)-4-aminopyrrolidine-2,4-dicarboxylic acid in lab experiments is its selectivity for the mGluR4 receptor. This allows researchers to specifically target this receptor and study its effects on neuronal activity. Additionally, (2S,4S)-4-aminopyrrolidine-2,4-dicarboxylic acid has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other compounds that modulate glutamate receptor activity. However, one limitation of using (2S,4S)-4-aminopyrrolidine-2,4-dicarboxylic acid in lab experiments is its relatively low potency. This can make it difficult to achieve significant effects on neuronal activity at lower concentrations.
未来方向
There are several future directions for research on (2S,4S)-4-aminopyrrolidine-2,4-dicarboxylic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases. (2S,4S)-4-aminopyrrolidine-2,4-dicarboxylic acid has been shown to have neuroprotective effects, and has been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. Additionally, there is interest in studying the effects of (2S,4S)-4-aminopyrrolidine-2,4-dicarboxylic acid on other glutamate receptors, and in developing more potent derivatives of the compound. Finally, there is interest in studying the effects of (2S,4S)-4-aminopyrrolidine-2,4-dicarboxylic acid on neuronal activity in different regions of the brain, and in different animal models of neurological disease.
合成方法
(2S,4S)-4-aminopyrrolidine-2,4-dicarboxylic acid can be synthesized using a two-step process. The first step involves the reaction of proline with diethyl ethoxymethylenemalonate to form the intermediate compound, ethyl 2-(ethoxycarbonylmethyl)-3-oxopropionate. In the second step, the intermediate is reacted with ammonia to form (2S,4S)-4-aminopyrrolidine-2,4-dicarboxylic acid. The overall yield of this synthesis method is around 40%.
科学研究应用
(2S,4S)-4-aminopyrrolidine-2,4-dicarboxylic acid has been extensively studied in the field of neuroscience due to its ability to modulate the activity of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain, and its activity is tightly regulated by a variety of receptors. (2S,4S)-4-aminopyrrolidine-2,4-dicarboxylic acid has been shown to selectively activate the mGluR4 receptor, which is a subtype of metabotropic glutamate receptor. Activation of this receptor has been shown to have a variety of effects on neuronal activity, including reducing the release of glutamate and increasing the activity of potassium channels.
属性
CAS 编号 |
171336-80-4 |
|---|---|
产品名称 |
(2S,4S)-4-aminopyrrolidine-2,4-dicarboxylic acid |
分子式 |
C6H10N2O4 |
分子量 |
174.15 g/mol |
IUPAC 名称 |
(2S,4S)-4-aminopyrrolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C6H10N2O4/c7-6(5(11)12)1-3(4(9)10)8-2-6/h3,8H,1-2,7H2,(H,9,10)(H,11,12)/t3-,6-/m0/s1 |
InChI 键 |
XZFMJVJDSYRWDQ-DZSWIPIPSA-N |
手性 SMILES |
C1[C@H](NC[C@@]1(C(=O)O)N)C(=O)O |
SMILES |
C1C(NCC1(C(=O)O)N)C(=O)O |
规范 SMILES |
C1C(NCC1(C(=O)O)N)C(=O)O |
同义词 |
2,4-Pyrrolidinedicarboxylicacid,4-amino-,(2S-trans)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine](/img/structure/B60430.png)

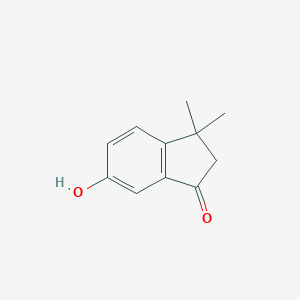

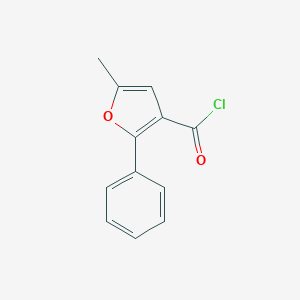

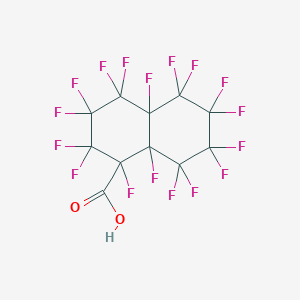

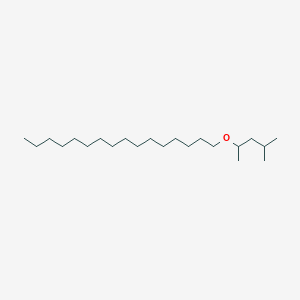
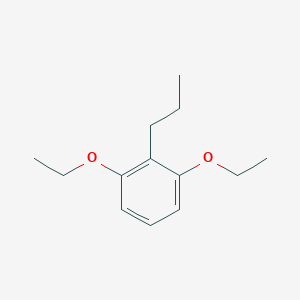
![4-Methoxy-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B60455.png)
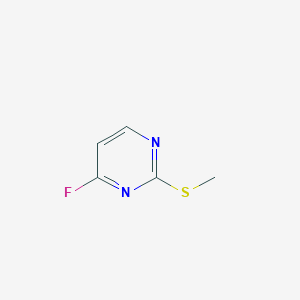
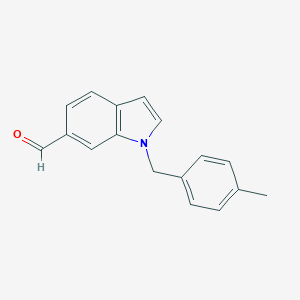
![3-[(R)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B60460.png)